molecular formula C20H12OS B15010489 naphtho[3,2,1-kl]thioxanthen-9(13bH)-one

naphtho[3,2,1-kl]thioxanthen-9(13bH)-one

Cat. No.: B15010489
M. Wt: 300.4 g/mol
InChI Key: ANLUABQJLNGJFJ-UHFFFAOYSA-N
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Description

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one is a polycyclic aromatic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[3,2,1-kl]thioxanthen-9(13bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under specific conditions. For example, a copper-catalyzed cross-coupling reaction can be employed to prepare the necessary intermediates, followed by cyclization to form the desired polycyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one has several scientific research applications:

Mechanism of Action

The mechanism by which naphtho[3,2,1-kl]thioxanthen-9(13bH)-one exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one is unique due to its specific polycyclic structure containing sulfur, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .

Properties

Molecular Formula

C20H12OS

Molecular Weight

300.4 g/mol

IUPAC Name

8-thiapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-14-one

InChI

InChI=1S/C20H12OS/c21-20-13-7-2-1-6-12(13)18-14-8-3-4-10-16(14)22-17-11-5-9-15(20)19(17)18/h1-11,18H

InChI Key

ANLUABQJLNGJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4SC5=CC=CC(=C35)C2=O

Origin of Product

United States

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